molecular formula C16H20ClF2NO2 B13452959 3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride

3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride

Cat. No.: B13452959
M. Wt: 331.78 g/mol
InChI Key: GYNKDSFLYRLRPL-UHFFFAOYSA-N
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Description

3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride is a synthetic compound known for its unique bicyclic structure. This compound is characterized by the presence of a benzyl group, two fluorine atoms, and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride typically involves the catalytic hydrogenation of 3-benzyl-3-azabicyclo[3.3.1]nonan-9-one oximes over Raney nickel. This process yields the corresponding 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines, which are then converted into amides via reactions with acetyl and chloroacetyl chlorides, maleic and succinic anhydrides .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of catalytic hydrogenation and subsequent amide formation are key steps in the production process.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can yield amines and other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the benzyl and fluorine sites.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate and chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride and sodium borohydride.

    Substitution reagents: Such as halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions include amides, Schiff bases, isothiocyanates, and various substituted derivatives .

Scientific Research Applications

3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of complex molecules and materials

Mechanism of Action

The mechanism of action of 3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride involves its interaction with molecular targets and pathways. The compound’s bicyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The presence of fluorine atoms enhances its binding affinity and stability in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-9,9-difluoro-3-azabicyclo[331]nonane-1-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H20ClF2NO2

Molecular Weight

331.78 g/mol

IUPAC Name

3-benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C16H19F2NO2.ClH/c17-16(18)13-7-4-8-15(16,14(20)21)11-19(10-13)9-12-5-2-1-3-6-12;/h1-3,5-6,13H,4,7-11H2,(H,20,21);1H

InChI Key

GYNKDSFLYRLRPL-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(CC(C1)(C2(F)F)C(=O)O)CC3=CC=CC=C3.Cl

Origin of Product

United States

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